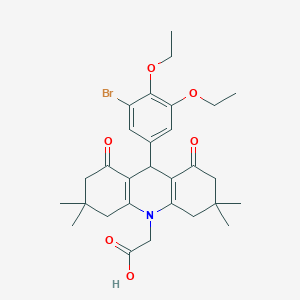![molecular formula C23H15BrN2O3 B302047 N'-[3-bromo-4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302047.png)
N'-[3-bromo-4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho[2,1-b]furan-2-carbohydrazide is a compound that has gained a lot of attention in recent years due to its potential applications in scientific research. Specifically, a derivative of this compound, N'-[3-bromo-4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide, has been studied extensively for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N'-[3-bromo-4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide has been studied for its potential applications in a variety of scientific research areas. One of the most promising applications is in the field of cancer research. Studies have shown that this compound exhibits potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Wirkmechanismus
The mechanism of action of N'-[3-bromo-4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
Studies have shown that N'-[3-bromo-4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide exhibits a variety of biochemical and physiological effects. For example, this compound has been shown to induce cell cycle arrest, which prevents cancer cells from dividing and growing. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N'-[3-bromo-4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide in lab experiments is its potent antiproliferative activity against cancer cells. Additionally, this compound is relatively easy to synthesize and can be obtained in high yields. However, one limitation of using this compound in lab experiments is its low water solubility, which can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are several future directions for research on N'-[3-bromo-4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide. One area of interest is the development of new derivatives of this compound with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research, such as drug discovery and development.
Conclusion:
In conclusion, N'-[3-bromo-4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide is a compound that has shown promise in scientific research, particularly in the field of cancer research. This compound exhibits potent antiproliferative activity against cancer cells and has been shown to induce apoptosis and inhibit the migration and invasion of cancer cells. While there are limitations to using this compound in lab experiments, there are also several future directions for research that could lead to the development of new and improved derivatives with even greater potential for scientific research applications.
Synthesemethoden
The synthesis of N'-[3-bromo-4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide involves the condensation reaction of 3-bromo-4-(2-propynyloxy)benzaldehyde with naphtho[2,1-b]furan-2-carbohydrazide in the presence of a base. The resulting compound is a yellow crystalline powder that is soluble in organic solvents.
Eigenschaften
Produktname |
N'-[3-bromo-4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Molekularformel |
C23H15BrN2O3 |
Molekulargewicht |
447.3 g/mol |
IUPAC-Name |
N-[(E)-(3-bromo-4-prop-2-ynoxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H15BrN2O3/c1-2-11-28-21-9-7-15(12-19(21)24)14-25-26-23(27)22-13-18-17-6-4-3-5-16(17)8-10-20(18)29-22/h1,3-10,12-14H,11H2,(H,26,27)/b25-14+ |
InChI-Schlüssel |
LEQXVGRVLXHLBD-AFUMVMLFSA-N |
Isomerische SMILES |
C#CCOC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Br |
SMILES |
C#CCOC1=C(C=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Br |
Kanonische SMILES |
C#CCOC1=C(C=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(9-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301964.png)
![[9-(3-chloro-4-ethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301969.png)
![(9-{4-[(4-bromobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301971.png)
![[9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301973.png)
![[9-{5-chloro-2-[(2,4-dichlorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301974.png)
![(9-{2-[(4-chlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301975.png)
![2-[9-[2-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid](/img/structure/B301976.png)





![(9-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301985.png)
![[9-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301987.png)